Ethyl Thiamine

Descripción general

Descripción

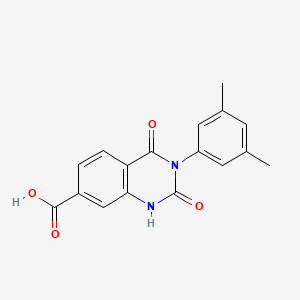

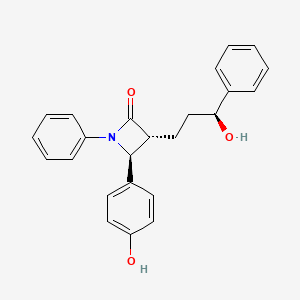

Thiamine, also known as Vitamin B1, is a water-soluble vitamin that plays a pivotal role in the metabolism of glucose, proteins, and lipids in the human body . It is an essential micronutrient, meaning that it cannot be synthesized by the body and must be obtained through dietary sources or supplements . Structurally, Thiamine is composed of a thiazole ring and an aminopyrimidine ring, connected by a methylene bridge .

Synthesis Analysis

Thiamine diphosphate (ThDP), an enzyme cofactor important in the metabolism of carbohydrates, amino acids, and other organic molecules, is synthesized de novo by certain bacteria, archaea, yeast, fungi, plants, and protozoans . In humans, Thiamine is absorbed through the small intestine, where it is hydrolyzed into its free form by the enzyme phosphatase .

Molecular Structure Analysis

Thiamine consists of a thiazole/thiazolium ring [5- (2-hydroxyethyl)-4-methylthiazole, THZ] linked by a methylene bridge to an aminopyrimidine ring (2-methyl-4-amino-5-hydroxymethylpyrimidine, HMP) .

Chemical Reactions Analysis

Thiamine is susceptible to degradation due to heat, light, alkaline pH, and sulfites . The degradation kinetics of thiamine have been studied, and it was found that Thiamine was significantly more stable in pH 3 than in pH 6 solutions .

Physical And Chemical Properties Analysis

Thiamine is a water-soluble vitamin . It is soluble in water, methanol, and glycerol, but practically insoluble in less polar organic solvents .

Aplicaciones Científicas De Investigación

-

Neurology and Cardiology

- Thiamine is a crucial cofactor involved in the maintenance of carbohydrate metabolism and participates in multiple cellular metabolic processes .

- Thiamine deficiency could lead to neurological and cardiological problems. These clinical conditions could be severe or even fatal .

- Patients undergoing upper gastrointestinal or pancreatic surgery could have or develop thiamine deficiency for many different reasons .

-

Microbiology

- Thiamine plays a role in how plants, microorganisms, and humans all react to various stresses .

- In a study, exogenous thiamine application improved the growth of Wickerhamomyces anomalus under ethanol stress .

- The differentially expressed metabolites (DEMs) affected by exogenous thiamine application were significantly enriched as ABC transporters process, glycerophospholipid metabolism, purine metabolism, and one carbon pool via folate and sulfur relay system .

-

Chemistry

- Thiamine hydrochloride has been used as an acid catalyst for the green synthesis of pyrazolopyranopyrimidines .

- This methodology is clean, highly efficient, and environmentally safe .

- The reaction involves a multicomponent reaction of ethyl acetoacetate, hydrazine hydrate, barbituric acid, and aldehyde .

- The prominent features of this reaction are tolerance of a wide range of functional groups at room temperature; moderate to excellent yields of final products; short reaction time with a straightforward work-up procedure .

-

Stress Tolerance in Organisms

- Thiamine is also thought to play a role in how plants, microorganisms, and humans all react to various stresses .

- Temperature, heavy metals, salt, drought, and osmotic and oxidative stress have all been shown to induce the expression of thiamine biosynthesis-related genes in plants .

- For example, the total thiamine content, abscisic acid levels, and antioxidant enzyme activity of maize seedlings leave increased under high salt, drought, and oxidative stress conditions .

-

Energy Production

- Thiamine or vitamin B1 is an essential, water-soluble vitamin required for mitochondrial energetics—the production of adenosine triphosphate (ATP) .

- It is a critical and rate-limiting cofactor to multiple enzymes involved in this process, including those at the entry points and at critical junctures for the glucose, fatty acid, and amino acid pathways .

- It has a very short half-life, limited storage capacity, and is susceptible to degradation and depletion by a number of products that epitomize modern life, including environmental and pharmaceutical chemicals .

-

Agriculture

Propiedades

IUPAC Name |

2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N4OS.ClH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIUCXXQCMUBCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747774 | |

| Record name | 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Thiamine | |

CAS RN |

3505-34-8 | |

| Record name | 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1455048.png)

![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)

![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)